molecular formula C17H12ClN3O3S B2550385 N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide CAS No. 478031-94-6

N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide

Cat. No.: B2550385
CAS No.: 478031-94-6
M. Wt: 373.81
InChI Key: NGTILNJIQLWAAI-UHFFFAOYSA-N
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Description

N-[2-(2-chlorobenzoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]-4-methylbenzenecarboxamide is a useful research compound. Its molecular formula is C17H12ClN3O3S and its molecular weight is 373.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound is part of the broader class of compounds involving thiadiazole derivatives. These compounds are synthesized through various methods, contributing significantly to the field of medicinal chemistry due to their diverse biological activities. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases have been explored for their potential as antihypertensive α-blocking agents, showcasing the versatility of thiadiazole derivatives in pharmacological applications (Abdel-Wahab et al., 2008). Additionally, the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles via oxidative dimerization of thioamides highlight innovative synthetic approaches to these compounds, offering new avenues for their application in scientific research (Takikawa et al., 1985).

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a significant focus of scientific research. Studies have shown that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. For example, the design, synthesis, and anticancer evaluation of specific thiadiazole derivatives revealed promising activities, highlighting the potential of these compounds in cancer therapy (Ravinaik et al., 2021). Moreover, the synthesis and in-vitro anticancer activity of 3,5-bis(indolyl)-1,2,4-thiadiazoles against selected human cancer cell lines further confirm the therapeutic relevance of these derivatives (Kumar et al., 2011).

Antimicrobial and Antiallergy Activities

The research also extends to the antimicrobial and antiallergy properties of thiadiazole derivatives. The synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives and their evaluation as potent, orally active antiallergy agents demonstrate the compound's versatility in treating allergies (Hargrave et al., 1983). Similarly, novel 1,3,4-thiadiazole derivatives bearing a semicarbazone moiety have shown excellent anti-bacterial activities against specific pathogens, indicating their potential in addressing bacterial infections (Wan et al., 2018).

Properties

IUPAC Name

N-[2-(2-chlorobenzoyl)-3-oxo-1,2,4-thiadiazol-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-6-8-11(9-7-10)14(22)19-16-20-17(24)21(25-16)15(23)12-4-2-3-5-13(12)18/h2-9H,1H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTILNJIQLWAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.